molecular formula C10H18O4 B13962068 2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate CAS No. 6947-08-6

2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate

Katalognummer: B13962068
CAS-Nummer: 6947-08-6
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: KMEVRAAGYDWVBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate is a chemical compound with the molecular formula C18H19N3O3S and a molecular weight of 202.2475 . This compound is known for its unique structure, which includes a methoxyethyl group and a hydroxycyclohexane carboxylate moiety. It is used in various scientific and industrial applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate typically involves the esterification of 1-hydroxycyclohexane-1-carboxylic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles like halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Methoxyethyl 1-hydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:

  • 2-Methoxyethyl 4-(4-bromo-3-nitro-phenyl)-6-methyl-2-oxo-3,4-dihydro-1h-pyrimidine-5-carboxylate
  • 2-Methoxy-n,n-dimethyl-benzene-1,4-diamine
  • 2-Methoxysulfonyl-1,1-diphenyl-ethanol

These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

6947-08-6

Molekularformel

C10H18O4

Molekulargewicht

202.25 g/mol

IUPAC-Name

2-methoxyethyl 1-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O4/c1-13-7-8-14-9(11)10(12)5-3-2-4-6-10/h12H,2-8H2,1H3

InChI-Schlüssel

KMEVRAAGYDWVBA-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(=O)C1(CCCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.